2-Ethenylpiperidine hydrochloride
Overview
Description
2-Ethenylpiperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method includes the reaction of piperidine with an appropriate alkyl halide under basic conditions to introduce the ethenyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory settings. The process may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated piperidine derivatives.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2-Ethenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The exact mechanism of action of 2-ethenylpiperidine hydrochloride is not well-documented. like other piperidine derivatives, it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen atom. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine with significant biological activity.
Uniqueness: 2-Ethenylpiperidine hydrochloride is unique due to its ethenyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-ethenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-5-3-4-6-8-7;/h2,7-8H,1,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISQAHGDWDJLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-65-2 | |
Record name | Piperidine, 2-ethenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-ethenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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